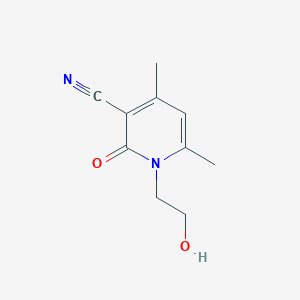

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a synthetic organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a hydroxyethyl group, two methyl groups, an oxo group, and a carbonitrile group attached to a dihydropyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by the addition of 2-bromoethanol. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-(2-carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reduction: Formation of 1-(2-aminoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. A study demonstrated that transition metal complexes of this compound showed notable inhibition against various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxic Properties

The compound has also been investigated for its cytotoxic effects against cancer cell lines. A study reported that certain synthesized complexes derived from this compound displayed promising cytotoxicity, indicating its potential use in cancer therapy .

Coordination Chemistry

Ligand Properties

this compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with various transition metals has been well documented. For instance, the electronic and magnetic susceptibility measurements of these complexes suggest diverse geometries and stability profiles, which are crucial for their application in catalysis and materials science .

Materials Science

Thermal Stability

The thermal stability of materials synthesized from this compound has been characterized using thermogravimetric analysis (TGA). The results indicate that these materials possess significant thermal stability, making them suitable for high-temperature applications .

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound-based materials. The findings suggest potential applications in sensors and energy storage devices due to their favorable conductivity and electrochemical behavior .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Antimicrobial agents, cytotoxic compounds for cancer therapy |

| Coordination Chemistry | Ligands for transition metal complexes |

| Materials Science | Thermally stable materials, electrochemical devices |

Case Studies

- Antimicrobial Study : A series of metal complexes derived from this compound were tested against bacterial strains. The results indicated a strong correlation between the metal center and the antimicrobial efficacy observed .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that specific derivatives exhibited selective cytotoxicity. This suggests a pathway for further development into therapeutic agents targeting cancer cells while minimizing effects on healthy cells .

- Electrochemical Properties Investigation : The electrochemical behavior of polymeric films incorporating this compound was analyzed. Results showed enhanced conductivity compared to traditional materials, indicating potential applications in next-generation batteries and sensors .

Mecanismo De Acción

The mechanism by which 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the methyl groups at positions 4 and 6.

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxyethyl group.

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Has a carboxamide group instead of a carbonitrile group.

Uniqueness: 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyethyl and carbonitrile groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, including its effects on various cellular mechanisms and its possible therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C10H12N2O2 with a molecular weight of approximately 192.22 g/mol. Its structural characteristics include a hydroxyl group and a carbonitrile group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.22 g/mol |

| CAS Number | 675843-82-0 |

| PubChem CID | 11816360 |

Antioxidant Activity

Recent studies have indicated that compounds similar to 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antioxidant properties. These properties are attributed to the ability of the hydroxyl group to scavenge free radicals, thus preventing oxidative stress in cells.

Antimicrobial Properties

Research has shown that dihydropyridine derivatives possess antimicrobial activity against various pathogens. For instance, a study demonstrated that 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell membranes.

Enzyme Inhibition

In vitro studies have revealed that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Heterocyclic Chemistry evaluated the antioxidant capacity of various dihydropyridine derivatives, including 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine. The results indicated that this compound demonstrated a significant reduction in lipid peroxidation levels compared to untreated controls.

Case Study 2: Antimicrobial Activity

In a comparative study published in Pharmaceutical Biology, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-5-8(2)12(3-4-13)10(14)9(7)6-11/h5,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNVTSWCISTPGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCO)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.